molecular formula C15H25N3O2S2 B7648366 N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide

N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide

Cat. No. B7648366
M. Wt: 343.5 g/mol
InChI Key: DPULGYYIVSUQGC-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide is not fully understood. However, it is believed to act on multiple targets, including ion channels and enzymes, to produce its effects. It has been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in neuronal signaling. It also inhibits the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce oxidative stress. It has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and oxidative stress in neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide in lab experiments is its potential as a therapeutic agent in various fields. It has also been shown to have low toxicity, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide. One direction is to further investigate its mechanism of action to better understand its effects on various targets. Another direction is to study its potential as a therapeutic agent in various diseases, including neurodegenerative diseases and cancer. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and safety profiles.

Synthesis Methods

N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with cyclopentylamine to form the corresponding amide. The amide is then reacted with 3-chlorosulfonyl piperidine to produce the final product.

Scientific Research Applications

N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, it has been studied for its potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S2/c1-12-16-14(11-21-12)9-18-8-4-7-15(10-18)22(19,20)17-13-5-2-3-6-13/h11,13,15,17H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPULGYYIVSUQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCC(C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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